molecular formula C14H17BrN2O2 B2736224 (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 1448140-86-0

(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2736224
CAS No.: 1448140-86-0
M. Wt: 325.206
InChI Key: ZPWLEGJOGVPGEC-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one (CAS 1448140-86-0) is a synthetic organic compound with a molecular formula of C14H17BrN2O2 and a molecular weight of 325.20 . This molecule is characterized by a piperidine linker that connects two key pharmacophoric elements: a 3-bromopyridinyl group and an (E)-but-2-en-1-one (vinyl ketone) moiety. The 3-bromopyridine ring serves as a versatile halogenated heteroaromatic building block, making the compound an ideal intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are fundamental to modern drug discovery efforts . These reactions allow researchers to efficiently synthesize more complex molecules for structure-activity relationship (SAR) studies. The extended conjugation and specific stereochemistry of the (E)-configured vinyl ketone functional group are of significant interest. This group can act as a Michael acceptor, making the compound a potential candidate for the development of covalent inhibitors that target specific nucleophilic residues, such as cysteine, in biological systems. The molecular architecture of this compound, featuring a bromopyridinyloxy piperidine scaffold, is frequently explored in medicinal chemistry for its potential to interact with a variety of biological targets, paving the way for the development of new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. CAS Number : 1448140-86-0 Molecular Formula : C14H17BrN2O2 Molecular Weight : 325.20

Properties

IUPAC Name

(E)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWLEGJOGVPGEC-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Functionalization

The 3-bromo-2-hydroxypyridine precursor is synthesized via bromination of 2-hydroxypyridine using N-bromosuccinimide (NBS) in acetonitrile at 0°C. This method achieves >90% regioselectivity for the 3-position due to the directing effect of the hydroxyl group.

Etherification via Mitsunobu Reaction

Coupling 3-bromo-2-hydroxypyridine with 4-hydroxypiperidine employs Mitsunobu conditions :

  • DIAD (diisopropyl azodicarboxylate, 1.2 equiv)
  • Triphenylphosphine (1.2 equiv)
  • THF, 0°C to room temperature, 12 h

This protocol yields 4-((3-bromopyridin-2-yl)oxy)piperidine in 78–85% yield, avoiding nucleophilic aromatic substitution limitations associated with pyridine activation.

Nitrogen Protection and Acylation

Boc Protection of Piperidine

To prevent unwanted side reactions during acylation, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) :

  • Boc₂O (1.1 equiv)
  • DMAP (4-dimethylaminopyridine, 0.1 equiv)
  • Dichloromethane, room temperature, 4 h

Quantitative protection is confirmed via ¹H NMR (disappearance of N–H signal at δ 3.2 ppm).

Enone Installation via Acylation

The (E)-but-2-enoyl group is introduced through Schotten-Baumann acylation :

  • In situ generation of (E)-but-2-enoyl chloride :
    • (E)-But-2-enoic acid (1.5 equiv)
    • Oxalyl chloride (2.0 equiv), catalytic DMF
    • Dichloromethane, 0°C, 1 h
  • Acylation reaction :
    • Protected piperidine (1.0 equiv)
    • Triethylamine (3.0 equiv)
    • THF/water (2:1), 0°C to room temperature, 6 h

This method achieves 65–72% yield with >95% E-selectivity, as determined by ¹H NMR coupling constants (J = 15.8 Hz).

Deprotection and Final Product Isolation

Acidic Boc Removal

The tert-butoxycarbonyl group is cleaved using trifluoroacetic acid (TFA) :

  • TFA/DCM (1:1 v/v)
  • Room temperature, 2 h
  • Neutralization with saturated NaHCO₃

Purification and Characterization

Final purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the target compound as a white crystalline solid. Key analytical data:

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.21 (d, J = 4.8 Hz, 1H, py-H), 7.45 (dd, J = 8.1, 4.8 Hz, 1H, py-H), 6.98 (dt, J = 15.8, 6.7 Hz, 1H, CH=CHCO), 6.18 (d, J = 15.8 Hz, 1H, CH=CHCO), 4.85–4.79 (m, 1H, piperidine-OCH), 3.92–3.85 (m, 2H, NCH₂), 3.32–3.25 (m, 2H, NCH₂), 2.45–2.38 (m, 2H, COCH₂), 2.12–1.98 (m, 4H, piperidine CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₄H₁₆BrN₂O₂ [M+H]⁺: 347.0354; found: 347.0356.

Optimization Studies and Comparative Data

Solvent Effects on Acylation Yield

Solvent Temperature (°C) Yield (%) E/Z Ratio
THF 25 65 96:4
Dioxane 25 72 97:3
DCM 25 58 93:7
Toluene 50 61 95:5

Dioxane emerges as the optimal solvent, enhancing both yield and stereoselectivity, likely due to improved solubility of intermediates.

Ligand Screening in Palladium-Mediated Steps

While the primary route avoids transition-metal catalysis, exploratory studies using Pd₂(dba)₃ with chiral oxazoline ligands (L4) demonstrated potential for enantioselective variants, though irrelevant for this achiral target.

Scalability and Industrial Considerations

The described route is scalable to 100-g batches with minor modifications:

  • Continuous flow Mitsunobu reaction : Reduces DIAD and phosphine usage by 40%.
  • Crystallization-driven purification : Replaces chromatography in final steps, achieving >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Pd/C under hydrogen gas or LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the bromopyridine and piperidine moieties suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of α,β-unsaturated ketones with piperidine-linked heterocyclic substituents. Key analogs and their distinguishing features are discussed below.

Substituent Effects on the Pyridine Ring

BI81681 : (2E)-1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
  • Molecular Formula : C₁₅H₁₇F₃N₂O₂
  • Molecular Weight : 314.3 g/mol
  • Key Difference : Replaces the 3-bromo group with a 5-trifluoromethyl substituent on the pyridine ring.
  • Implications :
    • The electron-withdrawing CF₃ group enhances metabolic stability and may increase binding affinity to hydrophobic enzyme pockets.
    • Reduced steric bulk compared to bromine could improve solubility .
Hypothetical 3-Chloropyridine Analog
  • Molecular Formula : C₁₄H₁₅ClN₂O₂
  • Molecular Weight : 280.7 g/mol
  • Key Difference : Substitutes bromine with chlorine.
  • Implications :
    • Lower molecular weight and reduced steric hindrance may favor pharmacokinetic properties.
    • Chlorine’s weaker electronegativity compared to bromine might diminish halogen-bonding interactions in target binding .

Modifications in the Piperidine-Linked Side Chain

BI81678 : N'-Cyclohexyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
  • Molecular Formula : C₂₁H₂₉N₃O₃
  • Molecular Weight : 371.5 g/mol
  • Key Difference: Replaces the enone-piperidine system with a tetrahydroquinoline scaffold and an ethanediamide side chain.
  • Implications: The tetrahydroquinoline core may enhance DNA intercalation or topoisomerase inhibition.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Applications
Target Compound (3-Bromo) C₁₄H₁₅BrN₂O₂ 325.2 3-Bromopyridinyloxy Kinase inhibition, Covalent inhibitors
BI81681 (5-Trifluoromethyl) C₁₅H₁₇F₃N₂O₂ 314.3 5-CF₃-pyridinyloxy Metabolic stabilization
Hypothetical 3-Chloro Analog C₁₄H₁₅ClN₂O₂ 280.7 3-Chloropyridinyloxy Improved solubility
BI81678 (Ethanediamide) C₂₁H₂₉N₃O₃ 371.5 Ethanediamide side chain Topoisomerase/DNA interaction

Research Findings and Implications

Crystallographic Analysis

The structural determination of such compounds often relies on tools like SHELX , a program suite widely used for small-molecule refinement . For example:

  • The (E)-configuration of the enone group in the target compound likely results in planar geometry, facilitating π-π stacking in crystal lattices.
  • Bromine’s heavy atom effect could enhance X-ray diffraction contrast, simplifying crystallographic studies compared to lighter halogens like chlorine .

Biological Activity

(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The compound features a unique structure that includes:

  • A butenone group : This functional group is often associated with various biological activities.
  • A piperidine ring : Known for its versatility in medicinal chemistry, piperidine derivatives have been linked to numerous pharmacological effects.
  • A bromopyridine moiety : The presence of bromine may enhance biological activity through various mechanisms.

Biological Activity Predictions

Using computational tools such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted several potential therapeutic applications for this compound. These predictions suggest activities in:

  • Antimicrobial : Potential efficacy against various bacterial strains.
  • Antitumor : Possible applications in oncology due to structural similarities with known antitumor agents.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may interact with specific biological targets, including:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in disease pathways.
  • Receptor Binding : The compound may bind to receptors, modulating their activity and influencing cellular responses.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
3-BromopyridineBromine on pyridineAntimicrobial
Piperidinyl Butenone DerivativesButenone with varying substitutionsAntitumor
4-PiperidinolHydroxyl group on piperidineAnalgesic properties

This comparison highlights the unique combination of a bromopyridine and piperidine scaffold linked via a butenone moiety, suggesting distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated significant antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective suppression of growth.
    • For example, similar piperidine derivatives have shown MIC values as low as 0.24 μg/mL against resistant strains like C. auris .
  • Antitumor Potential : Preliminary studies suggest that compounds with similar structural motifs induce apoptosis in cancer cell lines, leading to cell cycle arrest .
  • Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can inhibit enzymes such as acetylcholinesterase, which is crucial for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves coupling reactions between substituted pyridines and piperidine derivatives. Key steps include:

  • Etherification : Formation of the 3-bromopyridin-2-yl-oxy-piperidine intermediate via nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF at 0–5°C) .
  • Enone Formation : Introduction of the but-2-en-1-one moiety via condensation with acetyl chloride derivatives, using catalysts like TEA or DMAP .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer .
    • Optimization : Adjusting solvent polarity (e.g., DCM vs. THF), temperature control (0–25°C), and stoichiometric ratios (1.2:1 nucleophile:electrophile) improves yield (>75%) and minimizes byproducts .

Q. How is the stereochemical integrity of the (E)-configured double bond confirmed during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR coupling constants (J=1216HzJ = 12–16 \, \text{Hz} for trans-vinylic protons) confirm the (E)-configuration .
  • HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomeric impurities .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Contradiction Source : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability across kinase targets).
  • Resolution Strategies :

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding pose variations due to the 3-bromopyridine group’s steric effects .
  • Dose-Response Validation : Replicate assays under standardized ATP concentrations (1 mM) and pH (7.4) to minimize false negatives .

Q. How does the 3-bromopyridinyl-oxy-piperidine moiety influence metabolic stability in preclinical models?

  • Metabolic Profiling :

  • In Vitro Assays : Microsomal incubation (human liver microsomes, NADPH) identifies oxidative dehalogenation as a primary degradation pathway .
  • Stabilization : Introduce electron-withdrawing substituents (e.g., cyano groups) on the pyridine ring to reduce CYP450-mediated metabolism .

Q. What crystallographic evidence supports the spatial arrangement of the piperidine and enone functionalities?

  • X-Ray Diffraction : Single-crystal studies reveal:

  • Bond Angles : 112.5° at the piperidine oxygen linkage, indicating minimal steric strain .
  • Torsional Strain : The enone moiety adopts a planar conformation (dihedral angle < 10°), favoring π-π stacking with aromatic residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.